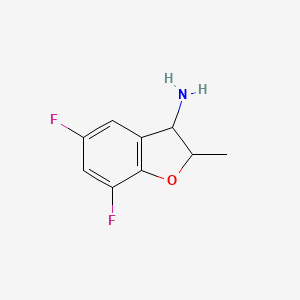
5,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Material: 5,7-difluoro-2-methylbenzofuran
Reagents: Ammonia, hydrogen gas
Conditions: High pressure, palladium on carbon catalyst
Reaction: Amination to introduce the amine group at position 3
Industrial Production Methods:
Industrial production of 5,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
-
Formation of the Benzofuran Core:
Starting Material: 2,4-difluorophenol
Reagents: Methyl iodide, potassium carbonate
Conditions: Reflux in acetone
Reaction: Methylation of 2,4-difluorophenol to form 2,4-difluoroanisole
-
Cyclization:
Starting Material: 2,4-difluoroanisole
Reagents: Sodium hydride, 1,3-dibromo-2-propanol
Conditions: Reflux in tetrahydrofuran
Reaction: Formation of the benzofuran ring through cyclization
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Aqueous or organic solvents
Products: Oxidized derivatives of the benzofuran ring
-
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous solvents
Products: Reduced forms of the compound, such as alcohols or amines
-
Substitution:
Reagents: Halogenating agents, nucleophiles
Conditions: Various solvents and temperatures
Products: Substituted benzofuran derivatives
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Acetone, tetrahydrofuran, aqueous solutions
Catalysts: Palladium on carbon, sodium hydride
Major Products:
Oxidized Derivatives: Carboxylic acids, ketones
Reduced Derivatives: Alcohols, amines
Substituted Derivatives: Halogenated benzofurans, nucleophile-substituted benzofurans
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine:
Drug Development: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Antimicrobial Activity: Exhibits antimicrobial properties against certain bacterial strains.
Industry:
Material Science: Used in the development of new materials with specific electronic properties.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 5,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with biological receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
- 5,7-Difluoro-2-methylbenzofuran
- 2,3-Dihydro-1-benzofuran-3-amine
- 5,7-Difluoro-2,3-dihydro-1-benzofuran
Comparison:
- Structural Differences: The presence of fluorine atoms and the amine group at specific positions make 5,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine unique compared to its analogs.
- Biological Activity: The specific substitutions on the benzofuran ring can significantly alter the biological activity and pharmacological properties of the compound.
- Chemical Reactivity: Differences in reactivity due to the presence of electron-withdrawing or electron-donating groups.
Properties
Molecular Formula |
C9H9F2NO |
|---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
5,7-difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H9F2NO/c1-4-8(12)6-2-5(10)3-7(11)9(6)13-4/h2-4,8H,12H2,1H3 |
InChI Key |
OCLQVTSUNIZYKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(O1)C(=CC(=C2)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


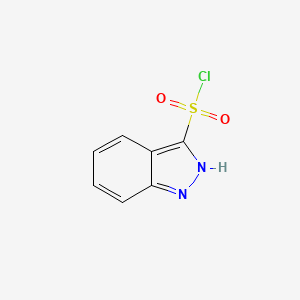
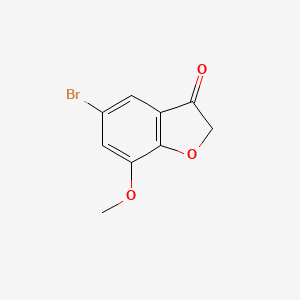
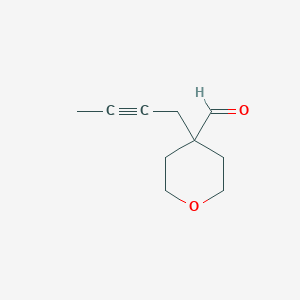
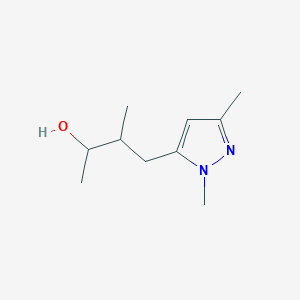
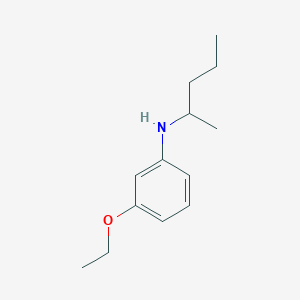

![1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-amine](/img/structure/B13255575.png)
![Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13255577.png)
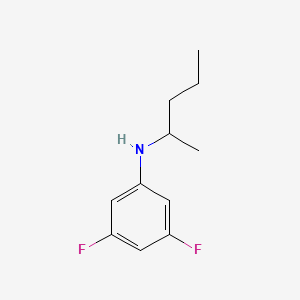
![3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride](/img/structure/B13255591.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13255597.png)
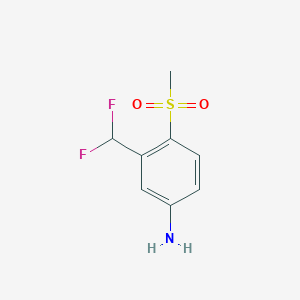

![3-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile](/img/structure/B13255624.png)
